

# Technical Support Center: Amino Acid Analysis

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## Compound of Interest

Compound Name: (2R)-2-amino-2-phenylpropanoic acid

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## A Guide to Overcoming Contamination Challenges

Welcome to the Technical Support Center for Amino acid analysis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying, troubleshooting, and preventing contamination in your experiments. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. Our focus is not just on what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental design.

## FAQs: Quick Answers to Common Problems

### Q1: My chromatogram shows a large, unidentified peak. How can I determine if it's a contaminant?

A1: An unexpected peak in your chromatogram is a common issue that can often be attributed to contamination. The first step is to systematically evaluate your experimental workflow.

- **Blank Injections:** Always run a blank injection (mobile phase only) at the beginning of your sequence. If the peak is present in the blank, the contamination is likely from your HPLC system or mobile phase.
- **Reagent Blanks:** Prepare a "mock" sample containing all your reagents (e.g., hydrolysis acid, derivatization agents, buffers) but no actual sample. This will help identify if your reagents are the source of the contamination.

- **Retention Time Comparison:** Compare the retention time of the unknown peak to known common contaminants. For example, a large peak at the retention time of glycine or serine might indicate environmental contamination.[1]
- **Mass Spectrometry (MS) Confirmation:** If your HPLC is connected to a mass spectrometer, you can get a mass-to-charge ratio (m/z) for the unknown peak. This can help in definitively identifying the contaminant.

## Q2: I'm seeing consistently high levels of glycine and serine in all my samples, including my blanks. What is the likely source?

A2: Glycine and serine are two of the most common amino acid contaminants.[1][2] Their pervasive nature is due to their presence in the environment, particularly from human sources.

- **Human Contact:** Skin is a major source of serine, while glycine can be found in dust and on skin.[1] Ensure you are wearing powder-free gloves and changing them frequently. Avoid touching your face or hair during sample preparation.
- **Laboratory Environment:** Dust is a significant carrier of glycine.[1] It is recommended to perform derivatization and analysis in a low-traffic, low-dust environment, ideally within a laminar flow hood.[1][3]
- **Reagents:** Low-purity reagents, especially hydrochloric acid (HCl) used for hydrolysis, can be a source of glycine contamination.[1] Always use high-purity, analytical grade reagents.[4]

## Q3: There's a broad peak in my chromatogram that is interfering with the resolution of several amino acids. What could be causing this?

A3: A broad, interfering peak can be particularly problematic. A common culprit in cell culture and some biological samples is ammonia.[5]

- **Ammonia Contamination:** Ammonium is often present in buffers and cell culture media.[5][6] It can react with some derivatization agents and create a large, broad peak that co-elutes with several amino acids, impacting their quantification.[5]

- Troubleshooting Ammonia Interference:
  - pH Adjustment: Modifying the pH of your mobile phase can sometimes shift the elution of the ammonia peak away from your amino acids of interest.[\[5\]](#)
  - Sample Dilution: If the ammonia concentration is very high, diluting your sample may reduce the peak size, but this could also decrease the signal of your target amino acids.
  - Alternative Chromatography: In some cases, a different chromatographic method, such as one with a different stationary phase or mobile phase composition, may be necessary to resolve the interference.

## Troubleshooting Guides

### Guide 1: Systematic Identification of Contamination Sources

This guide provides a logical workflow to pinpoint the source of contamination in your amino acid analysis.

Caption: A flowchart for systematically troubleshooting contamination sources.

### Guide 2: Addressing Keratin Contamination

Keratin is a fibrous structural protein found in hair, skin, and nails, and is a very common contaminant in sensitive protein analysis.[\[3\]](#)[\[7\]](#)

Symptom	Potential Cause	Troubleshooting/Prevention Steps
Multiple unexpected peaks corresponding to keratin peptides (if using MS detection).	Contamination from the analyst (hair, skin flakes).	Always wear a lab coat, powder-free gloves, and consider a hairnet.[3]
Contamination from the laboratory environment (dust).	Perform sample preparation in a laminar flow hood.[3] Wipe down work surfaces with ethanol/methanol.[3]	
Contaminated reagents or consumables.	Use fresh, high-purity reagents. Store consumables in covered containers.[3][8]	
Contaminated labware (e.g., gel trays, pipette tips).	Use new or thoroughly cleaned labware. Avoid storing gels in plastic wrap.[3]	

## In-Depth Protocols

### Protocol 1: Rigorous Glassware Cleaning for Amino Acid Analysis

Properly cleaned glassware is crucial to prevent cross-contamination.[1] Standard dishwashing is insufficient for the sensitivity required in amino acid analysis.

Objective: To prepare glassware that is free of amino acid and other chemical residues.

Materials:

- Detergent (e.g., Alconox)
- Scrub brushes of various sizes
- Tap water

- Deionized (DI) water
- High-purity water (e.g., Milli-Q or equivalent)
- Oven for drying

#### Procedure:

- Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of the chemical residues.[9] Dispose of the solvent waste appropriately.
- Detergent Wash:
  - Prepare a warm, concentrated solution of a suitable laboratory detergent.[10]
  - Submerge the glassware in the detergent solution and allow it to soak for at least 30 minutes.
  - Thoroughly scrub all surfaces with a brush.[10] Ensure the brush is in good condition to avoid scratching the glass.
- Tap Water Rinse: Rinse the glassware thoroughly with tap water at least 5-7 times. Ensure all detergent is removed.
- Deionized Water Rinse: Rinse the glassware 3-5 times with deionized water.
- Final High-Purity Water Rinse: Perform a final rinse with high-purity water. The water should "sheet" off the glass surface in a continuous film. If beads of water form, it indicates the presence of residual organic material, and the washing process should be repeated.[10]
- Drying: Dry the glassware in an oven. Avoid wiping the glassware dry, as this can introduce fibers and other contaminants.

## Protocol 2: Best Practices for Sample Handling to Minimize Environmental Contamination

The sensitivity of modern amino acid analysis means that even trace amounts of environmental contaminants can significantly impact results.[2]

Objective: To minimize the introduction of exogenous amino acids during sample preparation.

Procedure:

- Personal Protective Equipment (PPE):
  - Always wear a clean lab coat.
  - Wear powder-free nitrile gloves and change them frequently, especially after touching any surface outside of the designated clean workspace.[1]
  - Consider wearing a hairnet and a face mask.
- Designated Clean Workspace:
  - Whenever possible, perform all sample preparation steps in a laminar flow hood that has been thoroughly cleaned.[3]
  - Wipe down all surfaces and equipment (pipettes, vortexer, etc.) with 70% ethanol before starting.[3]
- Reagent and Consumable Handling:
  - Use high-purity reagents specifically designated for amino acid analysis.[4]
  - Aliquot reagents into smaller, single-use tubes to avoid contaminating stock solutions.
  - Use new, sterile pipette tips for each sample and reagent.
  - Keep all reagent and sample tubes capped whenever possible.[1]
- Sample Preparation:
  - When performing protein hydrolysis, use high-purity hydrochloric acid.[1]
  - If working with very low concentration samples, consider including a "handling blank" (an empty tube that goes through all the same manipulations as your samples) to assess the level of background contamination.

Caption: A workflow for minimizing environmental contamination.

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